molecular formula C16H24N2O3 B6030157 4-[1-(3,4-Dimethoxyphenyl)propan-2-yl]piperazine-1-carbaldehyde

4-[1-(3,4-Dimethoxyphenyl)propan-2-yl]piperazine-1-carbaldehyde

Cat. No.: B6030157
M. Wt: 292.37 g/mol
InChI Key: RXLYWYRZRCTNCI-UHFFFAOYSA-N
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Description

4-[1-(3,4-Dimethoxyphenyl)propan-2-yl]piperazine-1-carbaldehyde is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxyphenyl group and a carbaldehyde group. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3,4-Dimethoxyphenyl)propan-2-yl]piperazine-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxyphenylpropan-2-amine with piperazine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to form the carbaldehyde group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also gaining popularity in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-[1-(3,4-Dimethoxyphenyl)propan-2-yl]piperazine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

4-[1-(3,4-Dimethoxyphenyl)propan-2-yl]piperazine-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(3,4-Dimethoxyphenyl)propan-2-yl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(3,4-Dimethoxyphenyl)propan-2-yl]piperazine-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperazine ring and the carbaldehyde group allows for a wide range of chemical modifications and potential biological activities .

Properties

IUPAC Name

4-[1-(3,4-dimethoxyphenyl)propan-2-yl]piperazine-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-13(18-8-6-17(12-19)7-9-18)10-14-4-5-15(20-2)16(11-14)21-3/h4-5,11-13H,6-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLYWYRZRCTNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)N2CCN(CC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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